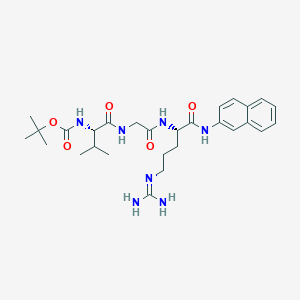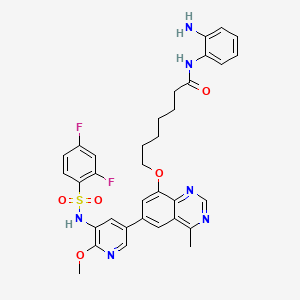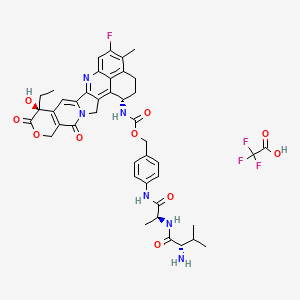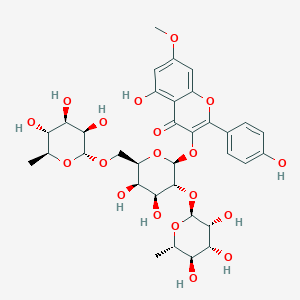![molecular formula C22H19ClN4O B12371983 3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile](/img/structure/B12371983.png)
3-({3-[(4-chlorophenyl)methyl]-4-oxo-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-6(4H)-yl}methyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound has shown significant anticancer activity by inhibiting tumor growth in various cancer models, including the MDA-MB-231 xenograft model . It is primarily used in scientific research for its potential therapeutic applications in cancer treatment.
Métodos De Preparación
The synthesis of Anticancer agent 230 involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving ortho-phenylenediamines and benzaldehydes using sodium metabisulphite as an oxidation agent.
Functional Group Modifications: Various functional groups are introduced to the core structure to enhance its anticancer activity.
Análisis De Reacciones Químicas
Anticancer agent 230 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as sodium metabisulphite.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Various substitution reactions can be carried out to introduce different functional groups, enhancing its anticancer properties.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, as well as catalysts such as palladium on carbon. The major products formed from these reactions are derivatives of the core structure with enhanced anticancer activity.
Aplicaciones Científicas De Investigación
Anticancer agent 230 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of anticancer agents.
Biology: The compound is used to investigate the biological pathways involved in cancer cell proliferation and apoptosis
Medicine: Anticancer agent 230 is being studied for its potential therapeutic applications in cancer treatment, particularly in triple-negative breast cancer
Industry: The compound is used in the development of new anticancer drugs and as a reference standard in pharmaceutical research
Mecanismo De Acción
The mechanism of action of Anticancer agent 230 involves the activation of the mitochondrial protease caseinolytic protease P. This activation leads to the degradation of mitochondrial proteins, inducing apoptosis in cancer cells . The compound specifically targets the mitochondrial pathway, which is crucial for the survival and proliferation of cancer cells.
Comparación Con Compuestos Similares
Anticancer agent 230 is unique in its selective activation of caseinolytic protease P, which distinguishes it from other anticancer agents. Similar compounds include:
Combretastatin A-4: A microtubule inhibitor with anticancer activity.
Paclitaxel: A well-known anticancer drug that stabilizes microtubules and prevents cell division.
Vincristine: Another microtubule inhibitor that disrupts the mitotic spindle formation.
Compared to these compounds, Anticancer agent 230 offers a unique mechanism of action by targeting mitochondrial protease, making it a promising candidate for further research and development in cancer therapy.
Propiedades
Fórmula molecular |
C22H19ClN4O |
|---|---|
Peso molecular |
390.9 g/mol |
Nombre IUPAC |
3-[[3-[(4-chlorophenyl)methyl]-4-oxo-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H19ClN4O/c23-19-6-4-16(5-7-19)13-27-15-25-21-8-9-26(14-20(21)22(27)28)12-18-3-1-2-17(10-18)11-24/h1-7,10,15H,8-9,12-14H2 |
Clave InChI |
JNBDIOOOVLLTKQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1N=CN(C2=O)CC3=CC=C(C=C3)Cl)CC4=CC(=CC=C4)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[[2,3,5,6-Tetradeuterio-4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371907.png)







![disodium;[6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)-1-benzofuran-7-yl] phosphate](/img/structure/B12371958.png)
![(5Z)-5-[[5-(3-chloroanilino)thiophen-2-yl]methylidene]-3-[(4-methylphenyl)methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12371962.png)
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phosphonooxypropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12371968.png)

![(1R,2R)-N1,N1-Dimethyl-N2-(3-methyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yl)-1-phenylpropane-1,2-diamine](/img/structure/B12371973.png)

